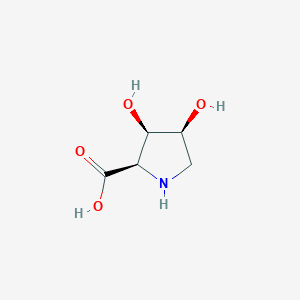
(3R,4S)-3,4-Dihydroxy-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-Dihydroxy-D-proline, also known as DHP, is a non-proteinogenic amino acid that is found in various natural products, including antibiotics and immunosuppressants. It has attracted the attention of researchers due to its unique structure and potential applications in various fields, such as drug discovery and material science.
Mechanism Of Action
The mechanism of action of (3R,4S)-3,4-Dihydroxy-D-proline is not fully understood, but it is believed to be related to its unique structure and ability to interact with biological molecules. (3R,4S)-3,4-Dihydroxy-D-proline has been shown to bind to various proteins and enzymes, which may explain its diverse range of biological activities.
Biochemical And Physiological Effects
(3R,4S)-3,4-Dihydroxy-D-proline has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymes, modulate immune responses, and act as an antioxidant. These effects make it a promising target for drug discovery and other biomedical applications.
Advantages And Limitations For Lab Experiments
(3R,4S)-3,4-Dihydroxy-D-proline has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability from natural sources.
Future Directions
There are several future directions for research on (3R,4S)-3,4-Dihydroxy-D-proline, including the investigation of its potential as a drug target for various diseases, the development of new synthesis methods, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (3R,4S)-3,4-Dihydroxy-D-proline.
Synthesis Methods
The synthesis of (3R,4S)-3,4-Dihydroxy-D-proline can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Scientific Research Applications
(3R,4S)-3,4-Dihydroxy-D-proline has been studied extensively in various scientific fields, including biochemistry, pharmacology, and material science. In biochemistry, (3R,4S)-3,4-Dihydroxy-D-proline has been shown to have unique biochemical and physiological effects, which make it a promising target for drug discovery. In pharmacology, (3R,4S)-3,4-Dihydroxy-D-proline has been investigated for its potential use as an immunosuppressant and antibiotic. In material science, (3R,4S)-3,4-Dihydroxy-D-proline has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
152785-79-0 |
|---|---|
Product Name |
(3R,4S)-3,4-Dihydroxy-D-proline |
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
InChI Key |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
synonyms |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



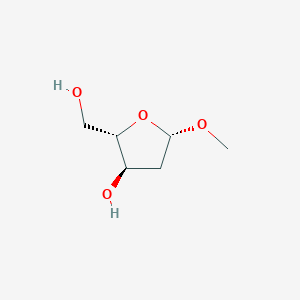
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

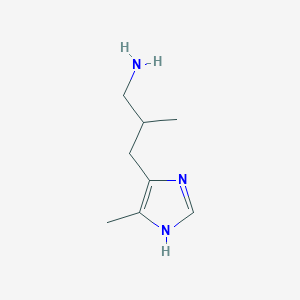
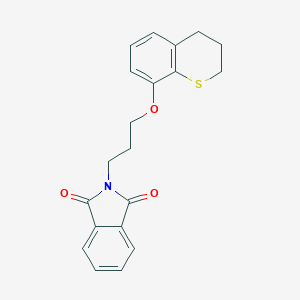
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)
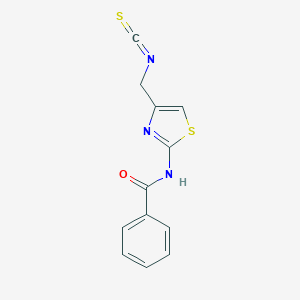
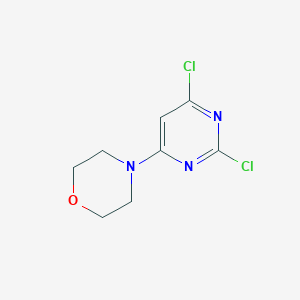
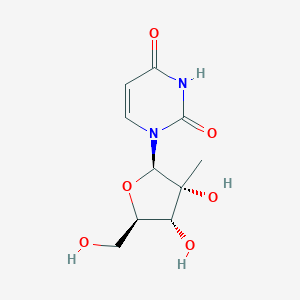
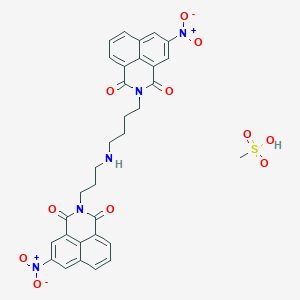
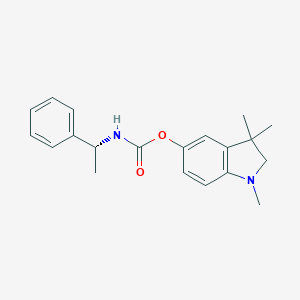

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)